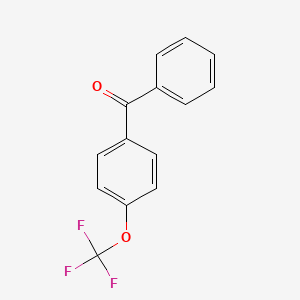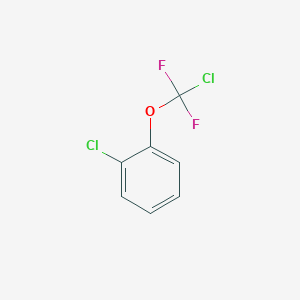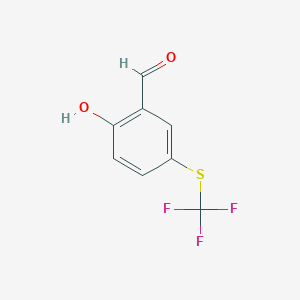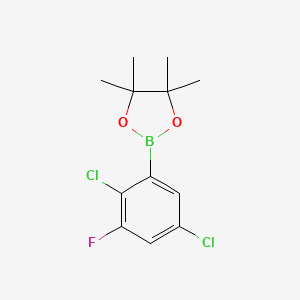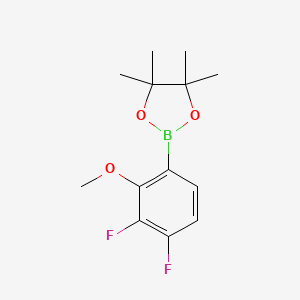
3,4-Difluoro-2-methoxyphenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,4-Difluoro-2-methoxyphenylboronic acid pinacol ester” is a type of organoboron reagent . Its IUPAC name is 2-(3,4-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 270.08 .
Synthesis Analysis
The synthesis of this compound can be achieved through Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of this compound includes a boron atom bonded to an oxygen atom, forming a boronic ester. It also contains a phenyl ring with two fluorine atoms and a methoxy group attached .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C .Wirkmechanismus
3,4-Difluoro-2-methoxyphenylboronic acid pinacol ester is a highly reactive compound that can form strong covalent bonds. This is due to its ability to form hydrogen bonds with other molecules, as well as its ability to undergo electrophilic aromatic substitution reactions. When this compound is used in a reaction, the hydrogen bonds that it forms with the molecules in the reaction help to stabilize the transition state of the reaction, thus increasing the reaction rate. Furthermore, the electrophilic aromatic substitution reactions that occur when this compound is present can also increase the reactivity of the reaction.
Biochemical and Physiological Effects
This compound has been found to have beneficial biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the body, which has been found to have a variety of beneficial effects, including improved cognitive function and increased muscle strength. Furthermore, this compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Difluoro-2-methoxyphenylboronic acid pinacol ester is a highly reactive compound that can be used in a variety of laboratory experiments. Its high reactivity makes it an ideal choice for a variety of reactions, including Diels-Alder reactions, Michael additions, and aldol condensations. Furthermore, its relatively low cost and easy availability make it an attractive choice for laboratory experiments. However, its reactivity can also be a disadvantage, as it can lead to unwanted side reactions that can complicate the experiment. Additionally, its relatively low solubility in water can also limit its use in certain experiments.
Zukünftige Richtungen
3,4-Difluoro-2-methoxyphenylboronic acid pinacol ester has a wide range of potential applications, and there are many future directions that can be explored. One potential direction is the development of new synthesis methods for this compound. This could involve the use of alternative catalysts or new reaction conditions, which could lead to the development of more efficient and cost-effective methods for synthesizing this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents for a variety of diseases. Furthermore, further research into its reactivity could lead to the development of new catalysts and reaction conditions, which could be used to facilitate a variety of chemical reactions. Finally, further research into its solubility could lead to the development of new methods for improving its solubility, which could open up new possibilities for its use in laboratory experiments.
Synthesemethoden
3,4-Difluoro-2-methoxyphenylboronic acid pinacol ester can be synthesized through a variety of methods, including the acid-catalyzed condensation of 2-methoxy-3,4-difluorophenol and pinacol boronate. This synthesis method is relatively simple and can be done in a single step. The reaction is carried out at a temperature of around 100°C and is complete in about an hour. This method is widely used in the scientific community due to its efficiency and low cost.
Wissenschaftliche Forschungsanwendungen
3,4-Difluoro-2-methoxyphenylboronic acid pinacol ester is widely used in the scientific field due to its unique properties. It has been used in numerous applications, including synthesis, catalysis, and medicinal chemistry. In synthesis, this compound can be used as a catalyst to facilitate a variety of reactions, including Diels-Alder reactions, Michael additions, and aldol condensations. In catalysis, it can be used to increase the reactivity of a reaction, as well as to increase the efficiency of the reaction. In medicinal chemistry, it can be used to synthesize drugs and drug intermediates.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,4-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)10(16)11(8)17-5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDAYDWONVUGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

